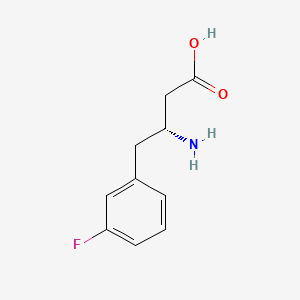

(3R)-3-amino-4-(3-fluorophenyl)butanoic acid

Description

Properties

IUPAC Name |

(3R)-3-amino-4-(3-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEHSQZQGJXLEV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420716 | |

| Record name | AG-G-96976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746595-89-1 | |

| Record name | AG-G-96976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-fluorophenyl)butanoic acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral ligand to induce the desired stereochemistry.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more robust and scalable methods. One approach is the use of enzymatic resolution, where a racemic mixture of the compound is treated with an enzyme that selectively reacts with one enantiomer, leaving the desired ®-enantiomer. This method can be highly efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The amino group in this compound is susceptible to oxidation under specific conditions. For example:

-

Imine Formation : Reaction with aldehydes or ketones in the presence of mild oxidizing agents can yield Schiff base intermediates.

-

Nitro Derivatives : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions oxidize the amino group to nitroso or nitro derivatives .

Reaction Conditions

| Reagent/Condition | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Nitro derivative | ~60% | Requires controlled temperature (0–5°C) |

| O₂, Cu catalyst | Imine intermediate | ~75% | Catalytic oxidation under aerobic conditions |

Reduction Reactions

The carboxylic acid group can undergo reduction to form alcohols or aldehydes:

-

LiAlH₄ Reduction : Converts the carboxylic acid to a primary alcohol via a two-step reduction mechanism .

-

Selective Reduction : Sodium borohydride (NaBH₄) with iodine (I₂) selectively reduces the carboxyl group to an aldehyde.

Key Observations

-

The fluorophenyl group remains inert during reduction, preserving the aromatic system.

-

Enantiomeric purity is maintained due to the chiral center’s stability under these conditions .

Substitution Reactions

The 3-fluorophenyl group participates in electrophilic aromatic substitution (EAS), albeit less reactively due to fluorine’s electron-withdrawing effects:

-

Halogenation : Bromination with Br₂/FeBr₃ introduces bromine at the para position relative to fluorine.

-

Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) yields a nitro-substituted derivative at the meta position.

Reactivity Trends

| Reaction Type | Position of Substitution | Rate (Relative to Benzene) |

|---|---|---|

| Bromination | Para | 0.2× |

| Nitration | Meta | 0.15× |

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides:

-

Acetylation : Treatment with acetyl chloride (CH₃COCl) produces the corresponding amide .

-

Boc Protection : tert-Butoxycarbonyl (Boc) anhydride protects the amino group under basic conditions .

Optimized Conditions

-

Acylation proceeds efficiently in dichloromethane (DCM) at 25°C.

-

Boc protection requires catalytic dimethylaminopyridine (DMAP) for >90% yield .

Decarboxylation

Under high-temperature or enzymatic conditions, the carboxylic acid undergoes decarboxylation:

-

Thermal Decarboxylation : At 200°C, the compound releases CO₂ to form (R)-3-amino-1-(3-fluorophenyl)propane.

-

Enzymatic Pathways : Microbial decarboxylases (e.g., from E. coli) catalyze this reaction at ambient temperatures.

Applications

-

Decarboxylated products serve as intermediates in neurotransmitter analog synthesis.

Comparative Reactivity

The compound’s reactivity profile differs significantly from non-fluorinated analogs:

| Property | (3R)-3-Amino-4-(3-fluorophenyl)butanoic Acid | (R)-3-Amino-4-phenylbutanoic Acid |

|---|---|---|

| EAS Reactivity | Lower due to fluorine’s -I effect | Higher (unsubstituted phenyl) |

| Oxidative Stability | Enhanced (resists over-oxidation) | Moderate |

| Lipophilicity (logP) | 1.8 | 1.2 |

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C10H12FNO2

- Key Functional Groups : Amino group, carboxylic acid group, and a fluorinated phenyl substituent.

- Chirality : The compound exists in an R-enantiomeric form, which is essential for its biological activity.

Dipeptidyl Peptidase-IV Inhibition

The primary application of (3R)-3-amino-4-(3-fluorophenyl)butanoic acid lies in its ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. Inhibition of this enzyme results in increased levels of incretin hormones, which help regulate blood sugar levels. This mechanism is particularly beneficial for patients with type 2 diabetes, making this compound a valuable candidate for drug development.

Structure-Activity Relationship Studies

The unique structural features of this compound allow for extensive modification and exploration of structure-activity relationships (SAR). Variations in substituents on the phenyl ring can significantly influence the biological activity and pharmacological properties of the compound. For instance, compounds with different halogen substitutions exhibit varying potencies as DPP-IV inhibitors .

Case Study 1: DPP-IV Inhibition Efficacy

Research has demonstrated that this compound effectively binds to the active site of DPP-IV, characterized by strong hydrogen bonding and hydrophobic interactions due to the fluorinated phenyl group. This binding affinity is enhanced compared to non-fluorinated analogs, highlighting the importance of fluorination in drug design.

Case Study 2: Computational Modeling

Computational studies employing molecular docking and dynamics simulations have shown that this compound exhibits favorable interactions with the DPP-IV enzyme. These studies aid in predicting the binding affinities and optimizing lead compounds for therapeutic use .

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3-fluorophenyl)butanoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors in the body. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects. The exact molecular targets and pathways involved would depend on the specific drug or bioactive molecule being developed.

Comparison with Similar Compounds

Similar Compounds

- ®-3-Amino-4-(2-fluorophenyl)butanoic acid

- ®-3-Amino-4-(4-fluorophenyl)butanoic acid

- ®-3-Amino-4-(2,4-difluorophenyl)butanoic acid

Uniqueness

®-3-Amino-4-(3-fluorophenyl)butanoic acid is unique due to the specific position of the fluorine atom on the phenyl ring. This position can significantly influence the compound’s chemical properties and biological activity. For example, the 3-fluoro substitution may result in different binding affinities and selectivities compared to the 2-fluoro or 4-fluoro analogs. Additionally, the presence of the chiral center adds another layer of complexity and potential for stereospecific interactions with biological targets.

Biological Activity

(3R)-3-amino-4-(3-fluorophenyl)butanoic acid is a chiral compound with the molecular formula C10H12FNO2. It is notable for its biological activity as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. This compound is primarily explored for its potential therapeutic applications in managing type 2 diabetes by enhancing incretin hormone levels, which regulate blood sugar levels.

The primary mechanism of action of this compound involves its binding to the active site of DPP-IV. The presence of the fluorinated phenyl group enhances its binding affinity through hydrophobic interactions and strong hydrogen bonding. This interaction results in the inhibition of DPP-IV activity, leading to increased levels of incretin hormones, such as GLP-1 and GIP, which are vital for glucose homeostasis.

Inhibition of Dipeptidyl Peptidase-IV

DPP-IV inhibitors are a class of drugs used in the treatment of type 2 diabetes. The inhibition of this enzyme leads to:

- Increased incretin levels: This results in enhanced insulin secretion from pancreatic beta cells.

- Decreased glucagon secretion: Lowering glucagon levels helps reduce hepatic glucose production.

The efficacy of this compound as a DPP-IV inhibitor has been demonstrated through various studies, indicating its potential as a therapeutic agent in diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have shown that variations in substituents on the aromatic ring can significantly affect the potency and selectivity of DPP-IV inhibition. For instance, compounds with additional fluorine atoms or different halogen substitutions exhibit varying degrees of biological activity .

Comparative Analysis with Related Compounds

A comparison table illustrates how structural variations influence biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | Lacks fluorine; used in similar applications |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | Contains multiple fluorine atoms; more potent DPP-IV inhibitor |

| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid | C10H12ClNO2 | Chlorine substitution; different biological profile |

The presence of fluorine in this compound enhances its potency compared to non-fluorinated analogs, making it a valuable candidate for drug development.

Case Studies and Research Findings

- Diabetes Treatment Studies : Research has shown that this compound effectively lowers blood glucose levels in animal models. In one study, diabetic mice treated with this compound exhibited significant reductions in fasting blood glucose levels compared to control groups .

- Pharmacokinetics : The pharmacokinetic profile indicates that this compound has favorable absorption and distribution characteristics, making it suitable for oral administration. Its half-life and metabolic pathways are currently under investigation to optimize dosing regimens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3-amino-4-(3-fluorophenyl)butanoic acid, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis of enantiomerically pure (3R)-configured analogs often employs chiral auxiliaries or asymmetric catalysis. Microwave-assisted synthesis and sonochemistry have been shown to reduce reaction times (e.g., from 24 hours to 2–4 hours) and improve yields (up to 20% increase) for structurally similar fluorinated compounds . Key steps include:

- Protection : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to stabilize the amine during synthesis .

- Fluorination : Electrophilic aromatic substitution or transition metal-mediated coupling to introduce the 3-fluorophenyl group .

- Purification : Reverse-phase HPLC or recrystallization to achieve ≥95% purity .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 minutes indicate high enantiomeric excess (e.g., ≥99% ee) .

- Circular Dichroism (CD) : Compare the CD spectrum with a reference standard to confirm the (R)-configuration .

- Specific Rotation : Measure optical activity (e.g., +13.5° to +17.5° for Boc-protected analogs) using a polarimeter at 20°C .

Advanced Research Questions

Q. How does fluorination at the 3-position of the phenyl ring influence the compound’s bioactivity and binding affinity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with fluorine at 2-, 4-, or 2,4,5-positions (e.g., 2,4,5-trifluorophenyl derivatives) and compare their IC50 values in enzyme inhibition assays . Fluorine’s electron-withdrawing effects enhance binding to hydrophobic pockets in targets like dipeptidyl peptidase-4 (DPP-4) .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., DPP-4) to visualize fluorine’s role in hydrogen bonding or van der Waals interactions .

Q. What experimental strategies resolve contradictions in reported synthetic yields for Boc-protected derivatives?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF), bases (e.g., NaHCO3 vs. Et3N), and temperatures. For example, yields for Boc protection improve from 60% to 85% when using DMF at 0–5°C .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-Boc adducts) and adjust stoichiometry (e.g., reduce Boc2O from 2.0 to 1.2 equivalents) .

Q. How can researchers design interaction studies to evaluate the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- In Vitro Assays :

- Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound via LC-MS/MS. Low degradation (<10%) indicates stability .

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess metabolic interactions .

- In Silico Modeling : Predict logP (e.g., 1.3–1.5 for Boc-protected analogs) and solubility using QSAR tools like Schrödinger’s QikProp .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.